molecular formula C28H34N6O9 B1665793 Butalbital, aspirin and caffeine CAS No. 51005-25-5

Butalbital, aspirin and caffeine

Número de catálogo: B1665793
Número CAS: 51005-25-5
Peso molecular: 598.6 g/mol
Clave InChI: YTPUIQCGRWDPTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product has been discontinued (DEA controlled substance). Aspirin mixture with Butalbital and Caffeine is combination drug of butalbital, caffeine and aspirin.

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Butalbital : A barbiturate that functions as a sedative, it helps reduce anxiety and induces relaxation. Its muscle relaxant properties are beneficial in alleviating tension associated with headaches.
  • Aspirin : An anti-inflammatory analgesic belonging to the salicylate class, aspirin is effective in pain relief and reducing inflammation. It works by inhibiting cyclooxygenase enzymes, which play a crucial role in pain signaling.
  • Caffeine : A central nervous system stimulant, caffeine enhances the analgesic effects of aspirin and butalbital. It also improves the absorption of these medications, contributing to their efficacy.

Clinical Applications

The primary indication for butalbital, aspirin, and caffeine is the relief of tension-type headaches. This combination has been shown to be effective in various clinical settings:

  • Tension Headaches : Clinical studies have demonstrated that this combination significantly alleviates headache pain compared to placebo and individual components. A factorial design study indicated that each component contributes to the overall efficacy in treating headache symptoms such as pain and muscle contraction in the neck and shoulders .
  • Migraine Treatment : While not primarily indicated for migraines, caffeine's vasoconstrictive properties can provide additional relief when combined with analgesics like aspirin .

Efficacy Studies

Several studies have assessed the effectiveness of butalbital, aspirin, and caffeine:

  • Double-Blind Placebo-Controlled Trials : These trials confirmed that the combination outperformed placebo in relieving tension headaches. The efficacy was attributed to the synergistic effect of its components .
  • Comparison with Other Analgesics : In a study comparing an aspirin-codeine-butalbital-caffeine combination with acetaminophen-codeine, the former provided superior analgesia for post-operative pain relief after dental surgery .

Case Studies

  • Chronic Headache Management : One documented case involved a patient with chronic tension headaches who experienced significant relief after switching to a regimen including butalbital, aspirin, and caffeine from less effective treatments. The patient's headache frequency decreased markedly over several months .
  • Withdrawal Management : Another case highlighted a patient undergoing detoxification from butalbital due to dependency issues. The management included gradual tapering of the drug while monitoring withdrawal symptoms such as nausea and anxiety .

Safety and Side Effects

While effective, this combination is not without risks:

  • Addiction Potential : Butalbital can be habit-forming; thus, long-term use is discouraged. Patients are advised to use the smallest effective dose for the shortest duration necessary .
  • Side Effects : Common adverse effects include drowsiness, dizziness, gastrointestinal disturbances (e.g., nausea), and potential allergic reactions in sensitive individuals . Serious side effects such as Stevens-Johnson syndrome have been reported but are rare .

Q & A

Basic Research Questions

Q. What is the pharmacological rationale for combining butalbital, aspirin, and caffeine in tension headache treatment?

The combination synergizes analgesic (aspirin), anxiolytic/muscle relaxant (butalbital), and CNS stimulant (caffeine) effects. Aspirin inhibits prostaglandins, reducing pain and inflammation; butalbital modulates GABA receptors for sedation; caffeine enhances analgesia by adenosine receptor antagonism and improves drug absorption. Clinical efficacy was validated in double-blind, placebo-controlled trials using factorial designs to isolate component contributions .

Q. How do pharmacokinetic differences among the components influence experimental design in bioavailability studies?

Aspirin has rapid absorption (peak plasma: 40 minutes) and short half-life (12 minutes), while butalbital exhibits prolonged elimination (35-hour half-life) and caffeine intermediate metabolism (3-hour half-life). Researchers must use staggered sampling intervals (e.g., 0.5–2 hours for aspirin, 1–6 hours for butalbital) and account for enterohepatic recirculation of butalbital metabolites. Population pharmacokinetic models should incorporate saturable aspirin metabolism and protein-binding variability .

Q. What methodological considerations are critical in replicating historical efficacy trials for tension headaches?

Key factors include:

  • Standardized diagnostic criteria (e.g., ICHD-3 for tension-type headaches).
  • Placebo-controlled, crossover designs with washout periods ≥5 days to mitigate carryover effects.
  • Primary endpoints: Reduction in headache intensity (VAS scores) and muscle tenderness.
  • Monitoring for barbiturate-induced sedation confounding self-reported outcomes .

Q. How should researchers address aspirin-related interference in clinical laboratory tests?

Aspirin alters platelet function (inhibits thromboxane A2), skews serum uric acid, and affects liver enzyme assays. Protocols must:

  • Exclude aspirin 72 hours pre-blood draws for coagulation studies.
  • Use mass spectrometry over immunoassays to avoid salicylate cross-reactivity.
  • Document caffeine intake timing (interferes with dipyridamole-based cardiac flow tests) .

Advanced Research Questions

Q. What advanced analytical methods resolve quantification challenges in pharmacokinetic studies of fixed-dose combinations?

High-resolution techniques include:

  • HPLC with dual detection : UV at 277 nm for aspirin/caffeine and 210 nm for butalbital, using non-porous ODS columns (3.0 μm) with phosphate buffer (pH 3.0)-acetonitrile mobile phases.
  • Capillary electrophoresis (CE) : Hydroxypropyl-β-cyclodextrin additives in sodium phosphate buffer (pH 9.0) achieve baseline separation of all components and metabolites (LOD: 5–35 ng/mL). Validate methods using internal standards (e.g., aprobarbital) to correct matrix effects .

Q. How do CYP450 interactions between butalbital and other drugs complicate clinical trial designs?

Butalbital induces CYP3A4/2C9, accelerating metabolism of oral contraceptives, anticoagulants, and antiepileptics. Trials must:

  • Stratify participants by concomitant medications.
  • Implement therapeutic drug monitoring (e.g., warfarin INR, hormonal assays).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict clearance changes .

Q. What evidence supports or contradicts the hypothesis that caffeine potentiates butalbital toxicity in overdose scenarios?

Contradictions :

  • Preclinical data show caffeine increases butalbital absorption (gastric pH modulation), raising serum levels.
  • Clinical overdose reports (n=256) indicate caffeine’s vasoconstrictive effects mitigate aspirin-induced hypotension but exacerbate CNS excitation. Resolution : Toxicokinetic studies using animal models suggest dose-dependent synergy; human data remain observational .

Q. What methodological innovations address the risk of medication-overuse headache (MOH) in long-term studies?

Strategies include:

  • Restricting use to ≤10 days/month with electronic dosing diaries.
  • Incorporating withdrawal phases to monitor rebound headaches.
  • Biomarkers: Serum S100B for neuroglial activation and CSF CGRP levels as MOH predictors.
  • Comparative effectiveness designs against non-barbiturate alternatives (e.g., NSAIDs) .

Q. How can researchers optimize teratogenicity risk assessment while maintaining ethical standards in pregnancy studies?

Ethical constraints limit human trials; alternatives include:

  • Placental perfusion models : Quantify aspirin and butalbital transfer rates.
  • Retrospective cohort analyses : Link maternal prescription databases to neonatal outcomes (e.g., ductus arteriosus closure, withdrawal seizures).
  • Zebrafish embryotoxicity assays : Screen for barbiturate-induced neural crest cell apoptosis .

Q. What statistical approaches reconcile contradictory efficacy data between factorial and pragmatic trials?

Bayesian hierarchical models can weight data by study design rigor. For example:

  • Prioritize factorial trials (e.g., butalbital/aspirin/caffeine vs. components alone) for mechanistic insights.
  • Adjust pragmatic trial results for confounding variables (e.g., baseline anxiety disorders influencing butalbital response).
    Meta-regression identifies modifiers like caffeine dosing thresholds (≥40 mg enhances analgesia) .

Propiedades

Número CAS

51005-25-5

Fórmula molecular

C28H34N6O9

Peso molecular

598.6 g/mol

Nombre IUPAC

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3

Clave InChI

YTPUIQCGRWDPTM-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

SMILES canónico

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

aspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butalbital, aspirin and caffeine
Reactant of Route 2
Reactant of Route 2
Butalbital, aspirin and caffeine
Reactant of Route 3
Reactant of Route 3
Butalbital, aspirin and caffeine
Reactant of Route 4
Reactant of Route 4
Butalbital, aspirin and caffeine
Reactant of Route 5
Reactant of Route 5
Butalbital, aspirin and caffeine
Reactant of Route 6
Reactant of Route 6
Butalbital, aspirin and caffeine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.